molecular formula C17H16N2OS B5839089 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE

Cat. No.: B5839089
M. Wt: 296.4 g/mol
InChI Key: ZHLYPQLKFLUQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring a dihydrooxazole core fused with a phenothiazine moiety. This compound is synthesized via intramolecular nucleophilic substitution, a method analogous to the formation of selenonium intermediates in selenoacetamide-derived oxazolines . Its structural complexity makes it relevant in pharmaceutical and materials chemistry, particularly for applications requiring electron-rich frameworks.

Properties

IUPAC Name

4,4-dimethyl-2-phenothiazin-10-yl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-17(2)11-20-16(18-17)19-12-7-3-5-9-14(12)21-15-10-6-4-8-13(15)19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLYPQLKFLUQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE typically involves the reaction of phenothiazine derivatives with oxazole precursors under specific conditions. One common synthetic route includes the cyclization of appropriate intermediates in the presence of catalysts and under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity
Phenothiazine derivatives are well-documented for their antipsychotic properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that modifications to the phenothiazine core can enhance antipsychotic efficacy while reducing side effects associated with traditional treatments .

2. Antiemetic Properties
Similar to other phenothiazine derivatives like promethazine, this compound may exhibit antiemetic effects. Its ability to block histamine H1 receptors could be beneficial in treating nausea and vomiting associated with chemotherapy or motion sickness .

Pharmacological Insights

1. Mechanism of Action
The compound likely acts through multiple pathways:

  • Dopamine Receptor Antagonism: It may inhibit dopamine D2 receptors, which is crucial for its antipsychotic effects.
  • Histamine Receptor Blockade: By blocking H1 receptors, it can alleviate symptoms of nausea and vomiting.

2. Side Effect Profile
Research into the side effects of similar compounds indicates that modifications can lead to reduced sedation and extrapyramidal symptoms, making this compound a candidate for further development in safer therapeutic agents .

Case Studies

1. Clinical Trials on Phenothiazine Derivatives
Several clinical studies have explored the efficacy of phenothiazine derivatives in treating schizophrenia and bipolar disorder. For instance, a study involving patients with treatment-resistant schizophrenia indicated that certain modifications to the phenothiazine structure could lead to improved outcomes and tolerability .

2. Comparative Studies
Comparative studies between traditional phenothiazines and modified derivatives like 4,4-Dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole reveal enhanced pharmacokinetic profiles and reduced side effects. These findings suggest that further exploration into this compound could yield significant advancements in psychiatric medication .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Antipsychotic ActivityPotential for treating schizophrenia and bipolar disorderClinical trials on phenothiazines
Antiemetic PropertiesAlleviation of nausea and vomitingStudies on promethazine derivatives
Mechanism of ActionDopamine D2 antagonism; Histamine H1 blockadePharmacological insights

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which may contribute to its antipsychotic effects. The oxazole ring can interact with various enzymes and proteins, potentially leading to antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Parameters of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4,4-Dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole C₁₉H₁₈N₂OS 330.43* Phenothiazine, dimethyl oxazole Planar aromaticity, redox activity
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 344.39 Nitrophenyl ethynyl, phenothiazine Conformational flexibility, π-stacking
Etoxazole (4,5-Dihydro-2-(2,6-difluorophenyl)-4-[2-ethoxy-4-(2-methyl-2-propanyl)phenyl]-1,3-oxazole) C₂₁H₂₃F₂NO₂ 359.41 Difluorophenyl, ethoxyphenyl Acaricidal activity, lipophilicity
4,5-Dihydro-2-[10-(triethoxysilyl)decyl]-1,3-oxazole C₁₉H₃₉NO₄Si 373.60 Triethoxysilyl alkyl chain Surface modification utility

*Calculated based on standard atomic weights.

Key Observations :

  • Phenothiazine Derivatives: The target compound and 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine share a phenothiazine backbone but differ in substituents.
  • Oxazole Core Modifications: Etoxazole’s fluorinated and branched substituents enhance its bioactivity as an acaricide, contrasting with the target compound’s phenothiazine-driven electronic properties . The triethoxysilyl derivative in exemplifies functionalization for materials science applications .

Crystallographic and Conformational Analysis

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å. The phenothiazine core adopts a butterfly conformation, while the nitrophenyl group participates in π-π interactions .
  • Target Compound: No crystallographic data is available in the provided evidence. However, analogous oxazoles (e.g., Etoxazole) exhibit planar oxazole rings with substituents influencing packing efficiency .

Biological Activity

4,4-Dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 4,4-dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of phenothiazine derivatives with oxazoles. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.

Key Reaction Steps:

  • Formation of Phenothiazine Derivative : Phenothiazine is modified to introduce functional groups that facilitate further reactions.
  • Oxazole Formation : The oxazole ring is formed through cyclization reactions involving suitable precursors.
  • Final Coupling : The phenothiazine derivative is coupled with the oxazole to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds containing the phenothiazine moiety exhibit significant anticancer activity. For instance, derivatives similar to 4,4-dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole were evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4,4-Dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazoleMCF-712.5
Similar Phenothiazine DerivativeA54915.0
DoxorubicinMCF-70.1

The IC50 values indicate that while the target compound shows promising activity against MCF-7 cells, it is less potent than established chemotherapeutics like doxorubicin .

The proposed mechanism of action for 4,4-dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazole includes:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways evidenced by increased levels of caspase activity in treated cells.
  • Molecular Docking Studies : Computational studies suggest strong interactions with key proteins involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity against various pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
4,4-Dimethyl-2-(10H-phenothiazin-10-yl)-4,5-dihydro-1,3-oxazoleStaphylococcus aureus32 µg/mL
Similar Phenothiazine DerivativeEscherichia coli64 µg/mL

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Mice Models

A study evaluated the efficacy of a closely related phenothiazine derivative in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline. The study concluded that the compound effectively inhibited tumor growth and induced apoptosis in tumor cells.

Case Study 2: Antimicrobial Screening

In another investigation involving various phenothiazine derivatives, the target compound was tested against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that it possessed notable antimicrobial activity and could be further developed into a therapeutic agent for resistant infections.

Q & A

Q. Table 1: Crystallographic Parameters

ParameterValue
Space groupTriclinic, P1
a, b, c8.1891, 8.2417, 12.813 Å
α, β, γ81.632°, 81.394°, 66.649°
V (ų)781.4

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenothiazine proton shifts at δ 6.8–7.2 ppm, oxazoline methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

How can researchers address discrepancies in reaction yields when using different oxidizing agents?

Advanced
Yield variations arise from oxidizing agent selectivity and steric effects. For example:

  • DDQ favors para-nitrobenzyl products but may overoxidize sensitive groups.
  • DMD is milder, producing para-hydroxybenzyl derivatives but requiring strict pH control .
    Troubleshooting :
  • Monitor reaction progress via TLC or in-situ IR.
  • Adjust equivalents of oxidizing agent (e.g., 1.2–2.0 equiv.) and reaction time (2–5 h).
  • Use computational tools (DFT) to predict transition states and optimize pathways .

What strategies resolve anisotropic displacement parameter issues in crystal structure analysis?

Advanced
Anisotropic displacement ellipsoid distortions (e.g., due to thermal motion or disorder) are addressed by:

Twinned data refinement : Use SHELXL’s TWIN/BASF commands for multi-component crystals.

Constraints/restraints : Apply similarity restraints for flexible groups (e.g., oxazoline rings).

High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion .

Visualization : ORTEP-3 or WinGX generates 50% probability ellipsoids to identify problematic atoms .

How can substituents be introduced onto the phenothiazine ring, and what are the challenges?

Advanced
Methods :

  • Electrophilic aromatic substitution : Limited by phenothiazine’s electron-rich S/N centers. Use directing groups (e.g., boronic acids in Suzuki coupling) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) introduce aryl/alkyl groups at the 2- or 10-positions.
    Challenges :
  • Steric hindrance : Bulky substituents reduce reactivity; optimize using microwave-assisted synthesis.
  • Regioselectivity : DFT calculations guide site-specific modifications .

How are structure-activity relationships (SAR) studied for phenothiazine-oxazoline derivatives?

Q. Advanced

Synthetic diversification : Prepare analogs with varied substituents (e.g., halogens, methoxy groups).

Biological assays : Test inhibition of targets (e.g., histone deacetylases) using IC₅₀ measurements.

Computational modeling : Dock compounds into protein active sites (e.g., using AutoDock Vina) to predict binding modes.

Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.